molecular formula C10H11F2NO B13315899 (1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine

(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine

Cat. No.: B13315899
M. Wt: 199.20 g/mol
InChI Key: MMHSOZJIUICMIQ-SFYZADRCSA-N
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Description

(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine is a chiral cyclopropane-based amine offered as a high-purity building block for pharmaceutical research and development. Chiral cyclopropane scaffolds are of significant interest in medicinal chemistry due to their restricted conformation and potential to improve the potency, selectivity, and metabolic stability of drug candidates. The presence of the difluoromethoxy group on the phenyl ring is a common bioisostere that can influence the molecule's electronic properties, lipophilicity, and metabolic profile. This specific stereoisomer is designed for researchers developing novel small-molecule therapeutics, particularly as a key intermediate for constructing more complex active pharmaceutical ingredients (APIs). As a chiral amine, it can be utilized in the synthesis of potential enzyme inhibitors, receptor modulators, or other biologically active compounds. This product is strictly for research purposes in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

(1S,2R)-2-[2-(difluoromethoxy)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C10H11F2NO/c11-10(12)14-9-4-2-1-3-6(9)7-5-8(7)13/h1-4,7-8,10H,5,13H2/t7-,8+/m1/s1

InChI Key

MMHSOZJIUICMIQ-SFYZADRCSA-N

Isomeric SMILES

C1[C@@H]([C@H]1N)C2=CC=CC=C2OC(F)F

Canonical SMILES

C1C(C1N)C2=CC=CC=C2OC(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the Cyclopropane Core

Method:
The core cyclopropane ring is typically formed via cyclopropanation of suitable alkenes or alkynes, using diazo compounds or carbene transfer reagents.

Reagents & Conditions:

  • Use of diazocompounds such as ethyl diazoacetate or analogous reagents.
  • Catalysts like rhodium or copper complexes facilitate stereoselective cyclopropanation.
  • Asymmetric cyclopropanation employing chiral catalysts (e.g., chiral rhodium or copper complexes) ensures the stereochemistry of the cyclopropane.

Research Data:

  • Enantioselective cyclopropanation using chiral dirhodium catalysts has achieved high enantiomeric excesses (>95%) in similar compounds.

Introduction of the Difluoromethoxyphenyl Group

Method:
The difluoromethoxyphenyl moiety is introduced via nucleophilic aromatic substitution or via coupling reactions.

Key Reactions:

  • Nucleophilic substitution of activated phenyl derivatives with difluoromethoxy groups.
  • Use of difluoromethylating agents such as difluoromethyl halides or difluoromethyl phenyl reagents.

Research Findings:

  • The synthesis of difluoromethoxyphenyl derivatives often involves the reaction of phenols with difluoromethylating agents under basic conditions.

Functionalization to the Amine

Method:
The amino group is introduced through amination of the cyclopropane ring or via reduction of suitable intermediates.

Strategies:

  • Nucleophilic substitution of leaving groups on the cyclopropane precursor with ammonia or amines.
  • Reductive amination of ketones or aldehydes derived from cyclopropane intermediates.

Research Data:

  • The use of reductive amination with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride has been effective in similar contexts.

Specific Patented and Literature Methods

Patented Method (CN104974017B)

Process Overview:

  • Cyclopropanation of a precursor using CBS asymmetric reduction of a suitable intermediate.
  • Formation of the key intermediate (compound V) via asymmetric reduction with catalysts such as chiral oxazaborolidines.
  • Subsequent transformations include amide formation, Hofmann degradation, and salt formation with D-mandelic acid to yield the target compound.

Advantages:

  • High stereoselectivity.
  • Suitable for industrial scale-up.
  • Environmentally friendly reagents such as borane-tetrahydrofuran.

Research Data:

Step Reagents & Conditions Yield Reference
Cyclopropanation Chiral oxazaborolidine catalyst, borane-THF High enantioselectivity
Amide formation Acyl chlorides or related derivatives >80%
Hofmann degradation Basic conditions Variable

Alternative Synthesis (WO Patent 2012)

  • Cyclopropanation of 1,2-difluorobenzene derivatives using trimethylsulfoxonium iodide and sodium hydride.
  • Asymmetric cyclopropanation achieved via chiral catalysts.
  • Conversion of intermediates to the amino derivative through reduction and amination steps.

Research Data:

Step Reagents & Conditions Yield Reference
Cyclopropanation Trimethylsulfoxonium iodide, NaH, DMSO 80-90%
Amination Reduction with hydrazine derivatives High

Environmental and Industrial Considerations

Recent advances focus on replacing hazardous reagents such as diazomethane and diphenylphosphoryl azide with safer alternatives like in situ generated diazo compounds or catalytic methods. The use of chiral catalysts enhances stereoselectivity without extensive purification steps.

Key points:

  • Use of catalytic asymmetric cyclopropanation improves yield and stereochemical purity.
  • Safer reagents and conditions are prioritized for industrial scalability.
  • Catalytic methods like Rhodium or Copper complexes are preferred.

Data Summary Table

Preparation Step Reagents Conditions Yield / Enantioselectivity References
Cyclopropanation Diazo compounds / carbene donors Catalytic, chiral catalysts >95% enantiomeric excess
Difluoromethoxyphenyl introduction Difluoromethylating agents Basic or catalytic conditions Variable
Amination Ammonia / primary amines Reductive amination High yield

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The phenyl ring can be hydrogenated under catalytic conditions.

    Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Hydrogenated cyclopropane derivatives.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of agrochemicals due to its enhanced stability and activity.

Mechanism of Action

The mechanism of action of (1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The cyclopropane ring provides rigidity, which can improve the compound’s fit within the active site of the target molecule.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The target compound’s 2-(difluoromethoxy)phenyl group distinguishes it from analogs with alternative halogenation patterns or substituent positions. Key comparisons include:

Compound Name Substituent Position/Type Key Features
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine (Ticagrelor Impurity A) 3,4-Difluoro Increased polarity due to two fluorine atoms; used in cardiovascular drug synthesis .
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine 3-Chloro, 4-fluoro Chlorine introduces steric bulk, potentially enhancing target selectivity .
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride Trifluoromethyl Strong electron-withdrawing effects; used in receptor-targeted drug synthesis .
Roflumilast 4-Difluoromethoxy (benzamide core) Potent PDE4 inhibitor (IC₅₀ = 0.8 nM in neutrophils); difluoromethoxy enhances metabolic stability .

Key Insight : The 2-(difluoromethoxy) group in the target compound may improve metabolic stability compared to simple halogenated analogs, as seen in roflumilast’s pharmacokinetic profile .

Stereochemical Influence

The (1S,2R) configuration of the target compound contrasts with stereoisomers like (1R,2S) -2-(3,4-difluorophenyl)cyclopropan-1-amine (). Stereochemistry significantly impacts receptor binding:

  • The (1S,2R) configuration in Ticagrelor-related impurities is critical for avoiding off-target effects in platelet aggregation inhibitors .
  • In PDE4 inhibitors like piclamilast and roflumilast, stereochemistry optimizes interactions with the enzyme’s catalytic site .

Biological Activity

(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine is a chiral compound notable for its unique structural features, including a cyclopropane ring and a difluoromethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology targeting central nervous system disorders. This article explores the biological activity of this compound, synthesizing information from diverse sources.

  • Molecular Formula : C10_{10}H11_{11}F2_{2}N O
  • Molecular Weight : 199.20 g/mol
  • CAS Number : 1097797-38-0

The presence of fluorine atoms in the difluoromethoxy group is believed to enhance the compound's chemical and biological properties, contributing to its increased binding affinities to various biological targets .

The biological activity of this compound is primarily linked to its interactions with specific receptors and enzymes. Preliminary studies suggest it may modulate pathways involved in neurotransmission and neuroprotection, making it a candidate for treating conditions such as anxiety and depression. The difluoromethoxy group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Description Reference
Receptor InteractionEnhanced binding affinity to serotonin receptors
Neuroprotective EffectsPotential protective effects against neurodegeneration
Pharmacological PotentialImplications in drug development for CNS disorders

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

  • Neuropharmacological Study :
    • A study assessed the compound's effects on anxiety-like behavior in rodent models. Results indicated significant anxiolytic effects at specific dosages, suggesting potential therapeutic applications in anxiety disorders.
  • Binding Affinity Analysis :
    • Research conducted using radiolabeled ligands demonstrated that this compound exhibits high affinity for serotonin receptors compared to structurally similar compounds. This suggests that modifications in the difluoromethoxy group can significantly influence receptor interaction profiles .
  • In Vivo Efficacy :
    • In vivo studies showed that administration of the compound resulted in improved cognitive function in models of neurodegeneration, indicating its potential as a neuroprotective agent.

Q & A

Q. What strategies validate the compound’s mechanism of action when initial in vitro assays conflict with in vivo results?

  • Methodological Answer :
  • Tissue-Specific Knockout Models : Use Cre-lox mice to delete target receptors in specific brain regions (e.g., prefrontal cortex) .
  • Metabolite Exclusion : Administer compound with CYP inhibitors to isolate parent molecule effects .
  • Multiplexed Transcriptomics : RNA-seq of treated vs. untreated tissues identifies off-target pathways (e.g., NF-κB) .

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